molecular formula C18H12Br2 B1590113 1,3-Bis(3-bromophenyl)benzene CAS No. 95962-62-2

1,3-Bis(3-bromophenyl)benzene

Cat. No. B1590113
CAS RN: 95962-62-2
M. Wt: 388.1 g/mol
InChI Key: FGKHIPSLESGJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Bis(3-bromophenyl)benzene” is a chemical compound that belongs to the family of aromatic hydrocarbons . It is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma .


Synthesis Analysis

The synthesis of “1,3-Bis(3-bromophenyl)benzene” involves several steps. In one study, the compound was synthesized by on-surface Ullmann polymerization of 1,3-bis(p-bromophenyl)-5-(p-iodophenyl)benzene precursors on Au (111) under ultra-high vacuum conditions . Another study reported a two-step mechanism for electrophilic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “1,3-Bis(3-bromophenyl)benzene” is characterized by a six-membered ring, with each carbon atom in the ring bonded to only one hydrogen atom . The molecular formula is C8H8Br2, with a molecular weight of 263.957 .


Chemical Reactions Analysis

The chemical reactions of “1,3-Bis(3-bromophenyl)benzene” involve electrophilic substitution reactions, such as nitration, sulphonation, halogenation, and Friedel Craft’s alkylation and acylation reactions . In addition, the compound can undergo addition reactions, such as the addition of chlorine in the presence of ultraviolet light .


Physical And Chemical Properties Analysis

“1,3-Bis(3-bromophenyl)benzene” is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, it produces a sooty flame .

Scientific Research Applications

Comprehensive Analysis of 1,3-Bis(3-bromophenyl)benzene Applications

1,3-Bis(3-bromophenyl)benzene is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

On-Surface Synthesis of Two-Dimensional Polymers: The compound is used in the on-surface synthesis of two-dimensional polymers. These polymers are fabricated directly on metal surfaces in ultra-high vacuum conditions. The process aims to create long-range ordered structures with potential applications in electronics due to their tunable band gaps and charge carrier mobility .

Hierarchical Fabrication of Honeycomb Networks: A hierarchical approach using 1,3-Bis(3-bromophenyl)benzene allows for the creation of honeycomb networks. This method involves a sequential polymerization process that reduces defects and leads to the formation of ordered porous structures .

Development of Adsorption Membranes: This compound is instrumental in synthesizing porous aromatic frameworks. These frameworks are then used to develop adsorption membranes that are capable of treating organic pollutants, thereby contributing to environmental cleanup efforts .

Organic Light Emitting Diodes (OLEDs): In the field of optoelectronics, 1,3-Bis(3-bromophenyl)benzene is used to fabricate high-efficiency OLEDs. These devices are based on pyridine and are significant for their potential in creating more energy-efficient lighting and displays .

Surface-Assisted Reactions Under Ultra-High Vacuum Conditions: The compound’s reactivity is exploited in surface-assisted reactions under ultra-high vacuum conditions. These reactions are crucial for the synthesis of various covalent organic frameworks with applications in catalysis and sensor technology .

Stabilizing Counterions for Electrophilic Cations: 1,3-Bis(3-bromophenyl)benzene derivatives are used to prepare stabilizing counterions. These counterions support electrophilic organic and organometallic cations, which are important in various chemical synthesis processes .

Mechanism of Action

Target of Action

1,3-Bis(3-bromophenyl)benzene is primarily used as a building block in the synthesis of covalent organic frameworks (COFs) . These COFs are the primary targets of 1,3-Bis(3-bromophenyl)benzene. The compound interacts with these frameworks to form structures with potential applications in various fields .

Mode of Action

The interaction of 1,3-Bis(3-bromophenyl)benzene with its targets involves the formation of covalent bonds to create a two-dimensional framework . This process is dependent on the choice of substrate . The compound’s bromine atoms allow it to form these covalent bonds, leading to the creation of the desired COFs .

Biochemical Pathways

The primary biochemical pathway affected by 1,3-Bis(3-bromophenyl)benzene is the synthesis of COFs . The compound’s ability to form covalent bonds allows it to create these frameworks, which can then be used in various applications .

Pharmacokinetics

Given its use as a building block in the synthesis of cofs, it is likely that these properties would be significantly influenced by the conditions under which the synthesis occurs .

Result of Action

The primary result of the action of 1,3-Bis(3-bromophenyl)benzene is the formation of COFs . These frameworks have potential applications in various fields, including the development of adsorption membranes to treat organic pollutants .

Action Environment

The action of 1,3-Bis(3-bromophenyl)benzene is influenced by environmental factors such as the choice of substrate and the conditions under which the synthesis occurs . For example, the on-surface synthesis of a two-dimensional covalent organic framework from 1,3-Bis(3-bromophenyl)benzene under ultra-high vacuum conditions is shown to be dependent on the choice of substrate .

Safety and Hazards

“1,3-Bis(3-bromophenyl)benzene” may be corrosive to metals and can cause severe skin burns and eye damage. It may also cause skin irritation and serious eye irritation. Inhalation can be fatal, and it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

The future directions for “1,3-Bis(3-bromophenyl)benzene” could involve further exploration of its properties and potential applications. For instance, one study reported the post-synthetic decoupling of covalent polyphenylene networks from Au (111) by intercalation of a chemisorbed iodine monolayer . This suggests potential applications in the fabrication of novel 2D polymeric materials .

properties

IUPAC Name

1,3-bis(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKHIPSLESGJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477346
Record name 1,1':3',1''-Terphenyl, 3,3''-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(3-bromophenyl)benzene

CAS RN

95962-62-2
Record name 1,1':3',1''-Terphenyl, 3,3''-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(3-bromophenyl)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Bis(3-bromophenyl)benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Bis(3-bromophenyl)benzene
Reactant of Route 4
Reactant of Route 4
1,3-Bis(3-bromophenyl)benzene
Reactant of Route 5
Reactant of Route 5
1,3-Bis(3-bromophenyl)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Bis(3-bromophenyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.